2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate
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Overview
Description
2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate is a complex organic compound with a unique structure that includes an azo group, a benzothiazolium ring, and a quaternary ammonium group. This compound is known for its vibrant color properties and is often used in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate typically involves multiple steps:
Formation of the Azo Group: The azo group is formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Cyclization: The benzothiazolium ring is formed through cyclization reactions involving sulfur and nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include diazonium salts, alkyl halides, and sulfur-containing compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, while the azo group can participate in redox reactions. These interactions can lead to changes in membrane permeability and protein function.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar staining properties.
Crystal Violet: A quaternary ammonium compound used in biological staining.
Methylene Blue: A thiazine dye with applications in biology and medicine.
Uniqueness
2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate is unique due to its combination of an azo group, a benzothiazolium ring, and a quaternary ammonium group, which confer distinct chemical and biological properties.
Properties
CAS No. |
97861-98-8 |
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Molecular Formula |
C22H31N5O5S2 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate |
InChI |
InChI=1S/C22H31N5OS.H2O4S/c1-7-26(14-15-27(3,4)5)18-10-8-17(9-11-18)23-24-22-25(2)20-13-12-19(28-6)16-21(20)29-22;1-5(2,3)4/h8-13,16H,7,14-15H2,1-6H3;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
CFQDMGTZDYNPHX-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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